6-(3-Benzyloxyphenyl)nicotinic acid
Description
Properties
IUPAC Name |
6-(3-phenylmethoxyphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-19(22)16-9-10-18(20-12-16)15-7-4-8-17(11-15)23-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTMYOJNFOEMLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=NC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688423 | |
| Record name | 6-[3-(Benzyloxy)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258626-45-7 | |
| Record name | 6-[3-(Benzyloxy)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Benzyloxyphenyl)nicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-benzyloxybenzaldehyde and nicotinic acid.
Condensation Reaction: The 3-benzyloxybenzaldehyde undergoes a condensation reaction with nicotinic acid in the presence of a suitable catalyst, such as piperidine, to form the desired product.
Purification: The crude product is then purified using techniques like recrystallization or column chromatography to obtain pure 6-(3-Benzyloxyphenyl)nicotinic acid.
Industrial Production Methods: While specific industrial production methods for 6-(3-Benzyloxyphenyl)nicotinic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-(3-Benzyloxyphenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in the nicotinic acid moiety can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: Formation of 6-(3-benzyloxyphenyl)nicotinamide.
Substitution: Formation of nitro or halogen-substituted derivatives of 6-(3-Benzyloxyphenyl)nicotinic acid.
Scientific Research Applications
6-(3-Benzyloxyphenyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 6-(3-Benzyloxyphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory and microbial pathways.
Pathways Involved: It may modulate pathways related to oxidative stress, inflammation, and microbial growth, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
5-(3-Benzyloxyphenyl)nicotinic Acid
- Structure : The benzyloxy-phenyl group is attached at the 5-position instead of the 6-position.
- Molecular Weight : 305.33 g/mol (identical to the 6-substituted isomer).
- Implications : Positional isomerism can significantly alter binding affinity to biological targets. For example, glucokinase activators (GKAs) with substitutions at the 6-position (e.g., GKA20, GKA30) show enhanced potency compared to other positions, suggesting that the 6-substituted variant may have superior pharmacological activity .
6-(3-Bromophenyl)nicotinic Acid
- Structure : A bromine atom replaces the benzyloxy group at the 3-position of the phenyl ring.
- Molecular Formula: C₁₂H₈BrNO₂ (molecular weight: 278.10 g/mol).
6-Hydroxynicotinic Acid
- Structure : A hydroxyl group replaces the benzyloxyphenyl moiety.
- Metabolism : This compound is a key intermediate in bacterial degradation pathways of nicotinic acid, mediated by enzymes like nicotinic acid hydroxylase .
- Implications : The hydroxyl group enhances solubility but reduces metabolic stability compared to the benzyloxy variant, making it more susceptible to enzymatic oxidation .
Functional Group Replacements
Formylphenyl Derivatives
- Examples : 5-(3-Formylphenyl)nicotinic acid, 6-(4-Formylphenyl)nicotinic acid.
- Structure : A formyl (-CHO) group replaces the benzyloxy (-OCH₂C₆H₅) group.
- Implications : The formyl group introduces electrophilicity, enabling nucleophilic addition reactions. However, it may reduce metabolic stability due to aldehyde oxidase susceptibility .
Glucokinase Activators (GKAs)
- Examples: GKA20 (6-[(3,5-diisopropoxybenzoyl)amino]nicotinic acid), GKA30.
- Structure : A benzamide group with alkoxy substituents is linked to the 6-position of nicotinic acid.
- Activity: GKAs exhibit nanomolar potency (e.g., GKA20: 3 nM) due to optimized substituent interactions with glucokinase’s allosteric site. The benzyloxy group in 6-(3-Benzyloxyphenyl)nicotinic acid may mimic these interactions but requires empirical validation .
Comparative Data Table
Research Findings and Implications
- Metabolic Stability : The benzyloxy group in 6-(3-Benzyloxyphenyl)nicotinic acid likely enhances resistance to oxidative metabolism compared to hydroxyl or formyl derivatives, as seen in bacterial systems .
- Pharmacological Potential: Structural parallels with GKAs suggest possible applications in diabetes research, though direct evidence is lacking .
- Synthetic Utility : Bromo and formyl variants offer routes for further derivatization, whereas the benzyloxy group may require deprotection strategies .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 6-(3-Benzyloxyphenyl)nicotinic acid, and how do reaction conditions influence yield and purity?
- Methodology :
- Step 1 : Start with nicotinic acid derivatives and introduce the benzyloxyphenyl group via Suzuki-Miyaura coupling using a boronic acid intermediate (e.g., 3-benzyloxyphenylboronic acid) .
- Step 2 : Protect the carboxylic acid group of nicotinic acid using trimethylsilyl (TMS) esters to prevent undesired side reactions during coupling steps .
- Step 3 : Optimize reaction parameters (e.g., catalyst loading, solvent, temperature) to achieve high yields (>85%) and purity (>95%). Monitor progress via HPLC or TLC .
Q. How can structural characterization of 6-(3-Benzyloxyphenyl)nicotinic acid be systematically performed?
- Methodology :
- NMR Analysis : Use - and -NMR to confirm the positions of the benzyloxy group and carboxylic acid moiety. Compare shifts with analogous compounds (e.g., 6-(m-tolyl)nicotinic acid) .
- Mass Spectrometry : High-resolution MS (HRMS) or LC-MS to verify molecular weight and fragmentation patterns .
- Purity Assessment : Employ reversed-phase HPLC with UV detection (λ = 254 nm) to ensure >98% purity for biological assays .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodology :
- Receptor Binding Assays : Screen for interactions with nicotinic acetylcholine receptors (nAChRs) using radioligand displacement studies (e.g., -epibatidine for α4β2 subtypes) .
- Enzyme Inhibition : Test against enzymes like phosphodiesterases or kinases using fluorescence-based kinetic assays .
- Cytotoxicity : Evaluate in cell lines (e.g., HEK293 or SH-SY5Y) via MTT or resazurin assays at concentrations ranging from 1 nM to 100 μM .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s selectivity for specific receptor subtypes?
- Methodology :
- Molecular Docking : Use X-ray crystallography or cryo-EM structures of nAChRs (e.g., PDB ID: 6UWZ) to model binding interactions. Highlight hydrogen bonding between the carboxylic acid group and receptor residues .
- Mutagenesis Studies : Introduce point mutations (e.g., Tyr190A in α4β2 nAChR) to validate critical binding sites via electrophysiology or calcium flux assays .
Q. How can structure-activity relationship (SAR) studies guide optimization of pharmacokinetic properties?
- Methodology :
- Derivatization : Synthesize analogs with modified substituents (e.g., replacing benzyloxy with difluoromethoxy or trifluoroethoxy groups) to assess effects on metabolic stability .
- LogP Measurement : Determine partition coefficients using shake-flask or chromatographic methods to predict blood-brain barrier penetration .
- In Vitro ADME : Evaluate hepatic microsomal stability and CYP450 inhibition to identify liabilities in bioavailability .
Q. What strategies validate efficacy in complex disease models, such as neurodegenerative disorders?
- Methodology :
- In Vivo Models : Administer the compound (1–10 mg/kg, i.p. or p.o.) in transgenic mice (e.g., APP/PS1 for Alzheimer’s) and assess cognitive improvements via Morris water maze .
- Biomarker Analysis : Quantify changes in Aβ42, tau phosphorylation, or neuroinflammation markers (e.g., IL-6, TNF-α) in brain homogenates using ELISA or multiplex assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
